![molecular formula C9H10N2O B2515249 2-Propyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-71-9](/img/structure/B2515249.png)
2-Propyl[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Propyl[1,3]oxazolo[4,5-b]pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular formula of 2-Propyl[1,3]oxazolo[4,5-b]pyridine is C9H10N2O. The molecular weight is 162.192.Chemical Reactions Analysis
Oxazolo[4,5-b]pyridine analogs have been shown to be more efficient against Gram-positive bacteria than Gram-negative bacteria . For instance, 2-Phenyloxazolo[4,5-b]pyridine was found to be very efficient in killing methicillin-resistant S. aureus .Applications De Recherche Scientifique
Anticancer Activity
Oxazole derivatives, including “2-Propyl[1,3]oxazolo[4,5-b]pyridine”, have been synthesized and tested for their anticancer activity against various human cancer cell lines . These include breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). The compounds demonstrated good anticancer activity, with several compounds considered as promising anticancer agents .
Antimicrobial Activity
Oxazole derivatives have shown significant antimicrobial activity . They have been tested against various bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungal strains like C. albicans, A. niger, and A. clavatus .
Anti-inflammatory Activity
Oxazole derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Oxazole derivatives have shown potential as antidiabetic agents . This suggests that “2-Propyl[1,3]oxazolo[4,5-b]pyridine” could be explored for its potential in managing diabetes.
Antiobesity Activity
Oxazole derivatives have also been associated with antiobesity activity . This opens up another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine” in the field of weight management and obesity treatment.
Antioxidant Activity
Oxazole derivatives have exhibited antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals, suggesting another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine”.
Antitubercular Activity
Oxazole derivatives have shown potential as antitubercular agents . This suggests that “2-Propyl[1,3]oxazolo[4,5-b]pyridine” could be explored for its potential in managing tuberculosis.
Kinase Inhibition
Oxazole derivatives have been used as potent kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases, suggesting another potential application of “2-Propyl[1,3]oxazolo[4,5-b]pyridine”.
Propriétés
IUPAC Name |
2-propyl-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-4-8-11-9-7(12-8)5-3-6-10-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZINYSBFEYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl[1,3]oxazolo[4,5-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

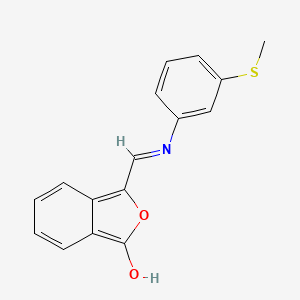
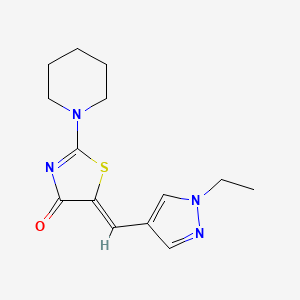


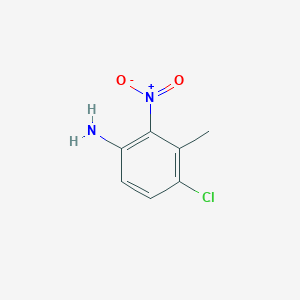
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)
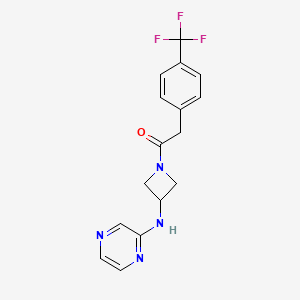
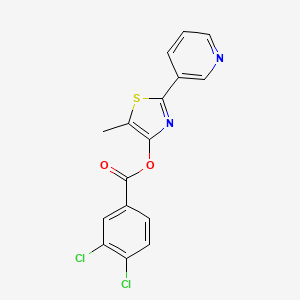
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
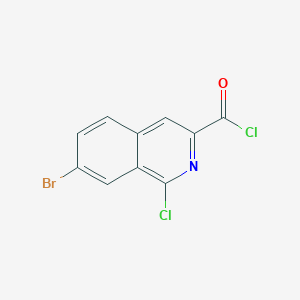
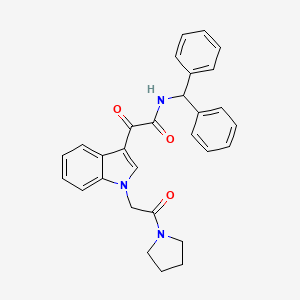
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)